
1-Chloro-7-ethylcyclohepta-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-7-ethylcyclohepta-1,3,5-triene is an organic compound with a unique structure characterized by a seven-membered ring with alternating double bonds and a chlorine atom attached to the first carbon and an ethyl group attached to the seventh carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-7-ethylcyclohepta-1,3,5-triene can be synthesized through several methods. One common approach involves the chlorination of 7-ethylcyclohepta-1,3,5-triene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-7-ethylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the double bonds can lead to the formation of saturated or partially saturated compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (for hydroxyl substitution) or ammonia (for amino substitution) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Products include 1-hydroxy-7-ethylcyclohepta-1,3,5-triene, 1-amino-7-ethylcyclohepta-1,3,5-triene, etc.
Oxidation: Products include this compound epoxide.
Reduction: Products include 1-chloro-7-ethylcycloheptane.
Scientific Research Applications
1-Chloro-7-ethylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-chloro-7-ethylcyclohepta-1,3,5-triene involves its interaction with specific molecular targets. The chlorine atom and the ethyl group influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Cycloheptatriene: A parent compound with a similar ring structure but without the chlorine and ethyl substituents.
1-Chloro-1,3,5-cycloheptatriene: A compound with a chlorine atom but lacking the ethyl group.
7-Ethylcyclohepta-1,3,5-triene: A compound with an ethyl group but without the chlorine atom.
Uniqueness
1-Chloro-7-ethylcyclohepta-1,3,5-triene is unique due to the presence of both chlorine and ethyl substituents, which confer distinct chemical and physical properties
Properties
CAS No. |
61456-07-3 |
|---|---|
Molecular Formula |
C9H11Cl |
Molecular Weight |
154.63 g/mol |
IUPAC Name |
1-chloro-7-ethylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C9H11Cl/c1-2-8-6-4-3-5-7-9(8)10/h3-8H,2H2,1H3 |
InChI Key |
MMZIUBUHLBZNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine](/img/structure/B14584762.png)
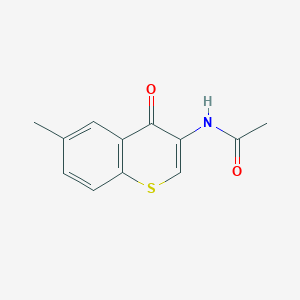
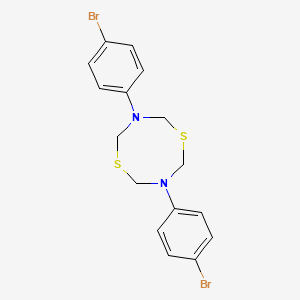

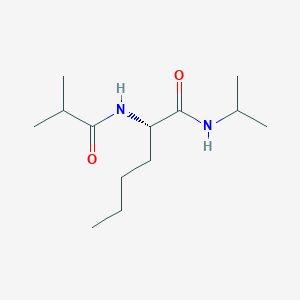
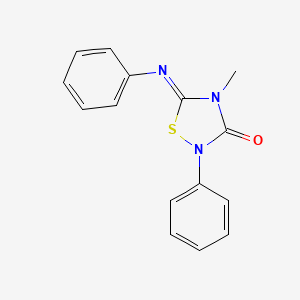
![Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14584790.png)

![2,8,8-Trimethyl-4,10-dioxospiro[5.5]undecane-2-carbaldehyde](/img/structure/B14584794.png)
![Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584805.png)
![4,7-Dihydrothieno[3,2-c]pyridin-6(5H)-one](/img/structure/B14584815.png)
![N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine](/img/structure/B14584823.png)
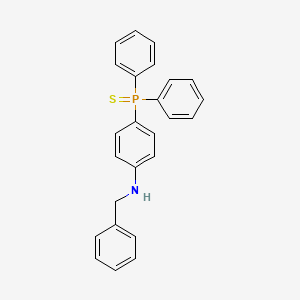
![Methanesulfonic acid--[(1R,2R)-cycloheptane-1,2-diyl]dimethanol (2/1)](/img/structure/B14584834.png)
